molecular formula C23H23N3O7S2 B2961998 (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-49-5

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2961998
CAS No.: 865197-49-5
M. Wt: 517.57
InChI Key: FCTIGASNNVJAAQ-VHXPQNKSSA-N
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Description

The compound (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate features a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • A (Z)-imino group linking the benzoyl and thiazole moieties.
  • A methyl 3-(2-methoxy-2-oxoethyl) side chain at position 3, contributing to steric and electronic properties.
  • A methyl ester at position 6, enhancing solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S2/c1-32-20(27)14-26-18-10-7-16(22(29)33-2)13-19(18)34-23(26)24-21(28)15-5-8-17(9-6-15)35(30,31)25-11-3-4-12-25/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTIGASNNVJAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) that contribute to its efficacy.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole core.
  • A methoxy group contributing to its lipophilicity.
  • A pyrrolidine sulfonamide moiety that may enhance biological activity.

Antibacterial Activity

Recent studies have shown that similar thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with structures akin to this compound demonstrated:

  • Inhibition against Gram-positive and Gram-negative bacteria : The most active compounds achieved minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against Enterobacter cloacae and other strains, surpassing traditional antibiotics like ampicillin .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
E. coli0.030.06
Staphylococcus aureus0.010.02

Antifungal Activity

The compound also exhibits promising antifungal activity:

  • Effective against various fungi : Studies indicate MIC values ranging from 0.004–0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus, with the former being more sensitive .
Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Anticancer Properties

Compounds related to this structure have been evaluated for their anticancer effects:

  • Inhibition of cancer cell lines : Research indicates that thiazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Methoxy Group : Enhances solubility and permeability.
  • Pyrrolidine Moiety : May interact with specific bacterial enzymes or receptors, enhancing antibacterial activity.
  • Benzo[d]thiazole Core : Known for various biological activities, potentially contributing to the overall pharmacological profile.

Case Studies

Several studies have investigated related compounds:

  • Antibacterial Study : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial effects compared to existing antibiotics .
  • Antifungal Evaluation : Similar thiazole derivatives were tested for antifungal activity, revealing potent effects against common fungal pathogens .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Synthesis Pathway Reference
Target Compound Benzo[d]thiazole 4-(pyrrolidin-1-ylsulfonyl)benzoyl, methyl 3-(2-methoxy-2-oxoethyl) Not explicitly reported Inferred from
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 2-fluorobenzylidene, phenyl, ethyl ester Anticancer, antimicrobial Cyclocondensation
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-methylbenzylidene, thiophen-2-yl, methoxyethyl ester Not reported Alkylation/cyclization
N-[2-[(2-nitrophenyl)amino]ethyl]-2-[[(5-methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxamide Isoxazole-thiazole hybrid Nitrophenylaminoethyl, isoxazolemethylthio Anticancer, antiviral Multi-step coupling
(2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 3,4,5-trimethoxybenzylidene, 4-methoxyphenyl Analgesic, anti-inflammatory Cyclization
Key Observations:
  • Core Structure : The target compound’s benzo[d]thiazole core is distinct from thiazolo[3,2-a]pyrimidine analogs but shares a sulfur-containing heterocycle critical for bioactivity .
  • Substituent Impact :
    • The pyrrolidin-1-ylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to fluorobenzylidene or trimethoxybenzylidene groups .
    • The methyl 3-(2-methoxy-2-oxoethyl) side chain introduces conformational flexibility absent in rigid benzylidene analogs .

Physicochemical Properties

  • Solubility: The methyl ester and pyrrolidin-1-ylsulfonyl groups likely improve aqueous solubility over non-polar benzylidene analogs .
  • Metabolic Stability : Sulfonamide groups resist hydrolysis better than ester-linked substituents (e.g., ’s methoxyethyl ester) .

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